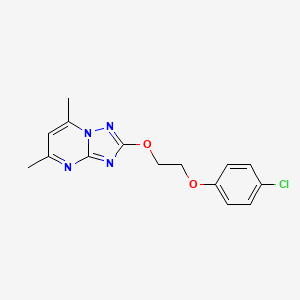

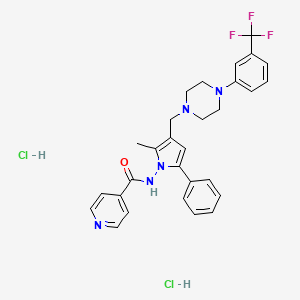

N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

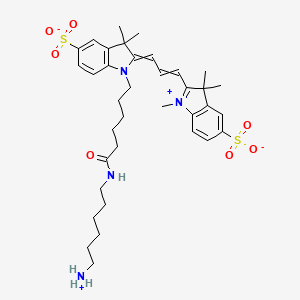

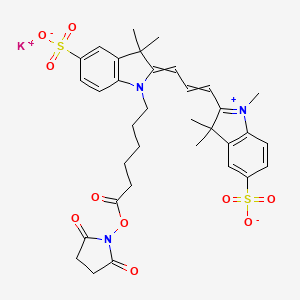

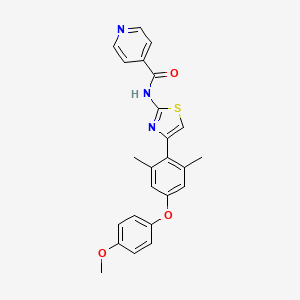

“N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide” is a complex organic compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Antifungal Applications : A study by Jafar et al. (2017) reported the antifungal effect of certain compounds, including 4-methoxy derivatives, against fungi like Aspergillus terreus and Aspergillus niger. These compounds have potential as antifungal agents.

Cancer Treatment : Pişkin et al. (2020) conducted research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base. They found these compounds to be potential photosensitizers for the treatment of cancer in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) performed molecular docking and quantum chemical calculations on 4-methoxy derivatives. They focused on the biological effects based on molecular docking results, suggesting applications in designing molecules for specific biological targets (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).

Antiangiogenic Properties : A study by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from 4-methoxy derivatives. These compounds showed potential as antiangiogenic agents, useful in treating diseases like cancer (Jafar & Hussein, 2021).

Fluorescence Switching in Organic Molecules : Kundu et al. (2019) investigated triphenylamine–benzothiazole derivatives for their temperature-controlled fluorescence switching properties. This research has implications for the development of fluorescence-based sensors and devices (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).

Corrosion Inhibition : Farahati et al. (2019) studied thiazoles as corrosion inhibitors of copper. They found that certain thiazole derivatives are effective in preventing copper corrosion, suggesting applications in material science and engineering (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Mecanismo De Acción

Direcciones Futuras

Thiazole derivatives, including “N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide”, hold promise for future research due to their wide range of biological activities . Further studies could focus on elucidating the specific mechanisms of action, optimizing the synthesis methods, and evaluating the safety and efficacy of these compounds in preclinical and clinical settings.

Propiedades

IUPAC Name |

N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNNDUZYMXBCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.